Cas no 65902-59-2 (2-bromo-4-nitro-1H-imidazole)
2-bromo-4-nitro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-nitroimidazole
- 2-Bromo-4-nitro-1H-imidazole
- 2-BROMO-5-NITRO-1H-IMIDAZOLE
- 2-BROMO-5-NITROIMIDAZOLE
- 2-Bromo-4-nitro-1H-imidazole;2-Bromo-5-nitro-1H-imidazole
- EN300-195253
- 2-bromo-5-nitro-1H-imidazole;2-Bromo-4-nitroimidazole
- nitrobromoimidazole
- B3503
- AS-17659
- CL2228
- SCHEMBL59059
- AM9916
- NS00035928
- AKOS015833823
- SY011513
- Q-102347
- 1H-Imidazole, 2-bromo-4-nitro-
- FT-0649651
- MFCD09025308
- AB49571
- AC-6399
- MFCD09038915
- CS-D0919
- A8914
- BCP21680
- 2-Bromo-4-nitro-3H-imidazole
- UWRJWMLKEHRGOH-UHFFFAOYSA-N
- DTXSID60216120
- AKOS005259859
- 65902-59-2
- DB-031682
- 2-bromo-4-nitro-1H-imidazole
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- MDL: MFCD09025308
- Inchi: 1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)
- InChI Key: UWRJWMLKEHRGOH-UHFFFAOYSA-N
- SMILES: BrC1=NC=C([N+](=O)[O-])N1
Computed Properties
- Exact Mass: 190.93300
- Monoisotopic Mass: 190.933
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 74.5A^2
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 2.1560
- Melting Point: 232.0 to 236.0 deg-C
- Boiling Point: 402.5°C at 760 mmHg
- Flash Point: 197.2℃
- Refractive Index: 1.663
- PSA: 74.50000
- LogP: 1.60360
2-bromo-4-nitro-1H-imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R20/21/22; R36/37/38
2-bromo-4-nitro-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-4-nitro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YJ361-1g |
2-bromo-4-nitro-1H-imidazole |
65902-59-2 | 98% | 1g |
84CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YJ361-5g |
2-bromo-4-nitro-1H-imidazole |
65902-59-2 | 98% | 5g |
257CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802137-25g |
2-Bromo-4-nitro-1H-imidazole |
65902-59-2 | 98% | 25g |
1,318.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3503-5G |
2-Bromo-4-nitroimidazole |
65902-59-2 | >98.0%(GC) | 5g |
¥795.00 | 2024-04-15 | |
| TRC | B686173-100mg |
2-Bromo-4-nitro-3H-imidazole |
65902-59-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686173-250mg |
2-Bromo-4-nitro-3H-imidazole |
65902-59-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686173-500mg |
2-Bromo-4-nitro-3H-imidazole |
65902-59-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B686173-1g |
2-Bromo-4-nitro-3H-imidazole |
65902-59-2 | 1g |
$ 80.00 | 2022-06-06 | ||
| ChemScence | CS-D0919-25g |
1H-Imidazole, 2-bromo-5-nitro- |
65902-59-2 | 99.15% | 25g |
$72.0 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019957-1g |
2-bromo-4-nitro-1H-imidazole |
65902-59-2 | 98% | 1g |
¥28 | 2024-05-22 |
2-bromo-4-nitro-1H-imidazole Suppliers
2-bromo-4-nitro-1H-imidazole Related Literature
-
Sumit Sharma,Radhika Anand,Pankaj Singh Cham,Sushil Raina,Ram. A. Vishwakarma,Parvinder Pal Singh RSC Adv. 2020 10 17085
Additional information on 2-bromo-4-nitro-1H-imidazole
Recent Advances in the Study of 2-bromo-4-nitro-1H-imidazole (CAS: 65902-59-2) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-4-nitro-1H-imidazole (CAS: 65902-59-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and bromo functional groups, has demonstrated versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of antimicrobial, anticancer, and antiparasitic compounds, owing to its unique reactivity and biological activity.
One of the most notable advancements in the study of 2-bromo-4-nitro-1H-imidazole is its role in the synthesis of nitroimidazole-based antibiotics. Researchers have identified its efficacy in targeting anaerobic bacteria and protozoa, making it a promising candidate for treating infections such as giardiasis and trichomoniasis. A 2023 study published in the Journal of Medicinal Chemistry highlighted its mechanism of action, which involves the reduction of the nitro group to form reactive intermediates that disrupt microbial DNA, leading to cell death. This finding underscores its potential as a scaffold for developing next-generation antimicrobial agents.
In addition to its antimicrobial properties, 2-bromo-4-nitro-1H-imidazole has been investigated for its anticancer potential. Recent preclinical studies have demonstrated its ability to inhibit key enzymes involved in tumor proliferation, such as thioredoxin reductase. A research team from the University of Cambridge reported in a 2024 Nature Communications article that derivatives of this compound exhibited selective cytotoxicity against colorectal cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapy. The study also emphasized the compound's role in inducing oxidative stress and apoptosis in cancer cells, further validating its therapeutic potential.
The synthetic utility of 2-bromo-4-nitro-1H-imidazole has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and sustainable methods for its synthesis. For instance, a 2023 study in Organic Letters described a novel catalytic approach using palladium nanoparticles to achieve high yields of the compound under mild conditions, reducing the environmental impact of traditional synthetic routes. This innovation not only enhances the scalability of production but also aligns with the growing demand for environmentally friendly pharmaceutical manufacturing processes.
Despite these promising developments, challenges remain in the clinical translation of 2-bromo-4-nitro-1H-imidazole-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic optimization. Recent efforts have focused on modifying the imidazole core to improve these properties, as evidenced by a 2024 ACS Medicinal Chemistry Letters publication that reported the design of prodrugs with enhanced solubility and reduced side effects.
In conclusion, 2-bromo-4-nitro-1H-imidazole (CAS: 65902-59-2) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications in antimicrobial and anticancer drug development, coupled with advancements in synthetic methodologies, highlight its potential as a cornerstone for future therapeutic innovations. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for its eventual clinical application.
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